molecular formula C6H10BrCl2N3 B2375363 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 2460757-28-0

3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B2375363
CAS No.: 2460757-28-0
M. Wt: 274.97
InChI Key: UCAJWEKANOXPKB-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the class of pyrazolopyridines.

Preparation Methods

Chemical Reactions Analysis

3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The compound has been shown to inhibit c-Met kinase, which is involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridines, such as:

  • 1H-Pyrazolo[3,4-b]pyridine
  • 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives
  • tert-Butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

These compounds share similar structural features but may differ in their biological activities and applications.

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAJWEKANOXPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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